1-Morpholino-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone
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Overview
Description
The compound “1-Morpholino-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone” is a complex organic molecule that contains several interesting functional groups. It includes a morpholino group, a pyridine ring, a triazolo-pyridazine ring, and a thio-ethanone group .
Molecular Structure Analysis
The molecule contains several heterocyclic rings, which are rings that contain atoms of at least two different elements. These include a pyridine ring, a triazole ring, and a pyridazine ring . These rings are likely to influence the compound’s reactivity and potential biological activity.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in the molecule. For example, the pyridine ring is electron-deficient and can undergo electrophilic substitution reactions. The triazole ring can act as a ligand, binding to metal ions .Scientific Research Applications
Heterocyclic Synthesis and Biological Activity
The improvement of synthetic routes towards heterocycles like thiophene, oxazole, triazole, and pyrimidine, among others, is a key area of research. Compounds such as 1-Morpholino-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone serve as critical intermediates for the synthesis of these systems. These heterocycles are explored for their biological and medicinal potential, indicating the compound's relevance in developing new therapeutic agents (Salem et al., 2021).
Chemoselective Catalysis
The utility of morpholino- and other nitrogen-containing heterocycles in catalyzing chemoselective reactions is significant. These catalysts facilitate the synthesis of various valuable organic compounds, including those with medicinal properties. The research on morpholinone-derived triazolium salts, for example, demonstrates the efficiency of these catalysts in cross-benzoin reactions, which could be relevant to the synthesis and modification of compounds like this compound for enhanced biological activity (Langdon et al., 2014).
Antitumor and Antibacterial Applications
The structural motifs present in this compound suggest potential antitumor and antibacterial activities. Studies on similar structures have shown promising results in in vitro activity against human cancer cell lines and microbial pathogens. This indicates the potential application of such compounds in developing new antitumor and antibacterial agents (Muhammad et al., 2017; Tumosienė et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-morpholin-4-yl-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O2S/c23-15(21-7-9-24-10-8-21)11-25-16-19-18-14-5-4-13(20-22(14)16)12-3-1-2-6-17-12/h1-6H,7-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYYRLUDKHMMSTC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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